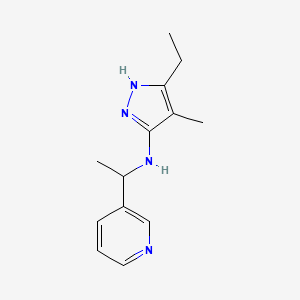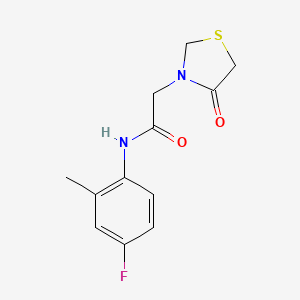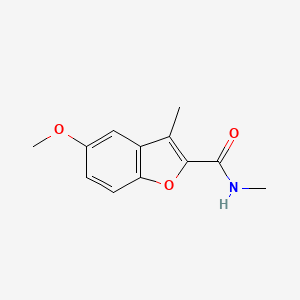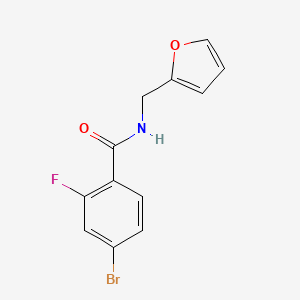![molecular formula C12H14ClFN2 B7636586 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical enzyme in the B-cell receptor signaling pathway, and it plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile works by irreversibly binding to BTK and inhibiting its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways that promote cell survival and proliferation. 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has a high selectivity for BTK and does not affect other kinases, making it a promising therapeutic agent with fewer off-target effects.
Biochemical and Physiological Effects:
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has been shown to induce apoptosis (programmed cell death) in B-cell malignancies by inhibiting BTK signaling. It also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has several advantages for lab experiments, including its high selectivity for BTK, potent anti-tumor activity, and favorable pharmacokinetic profile. However, there are also some limitations to consider, such as the need for appropriate controls and the potential for off-target effects in certain cell types.
Direcciones Futuras
There are several future directions for 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile research, including:
1. Clinical trials in B-cell malignancies and autoimmune diseases to evaluate the safety and efficacy of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile in humans.
2. Combination therapy studies to investigate the potential synergistic effects of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile with other targeted therapies or chemotherapy.
3. Development of biomarkers to predict response to 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile treatment and monitor treatment efficacy.
4. Investigation of the role of BTK in other diseases, such as solid tumors and viral infections, and the potential use of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile in these contexts.
In conclusion, 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile in humans and to explore its potential use in combination with other therapies and in other disease contexts.
Métodos De Síntesis
The synthesis of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile involves several chemical reactions, including the condensation of 2-chloro-6-fluorobenzylamine with 4-(2-hydroxyethyl)piperazine, followed by the addition of butanenitrile and subsequent purification steps. The final product is obtained as a white powder with high purity.
Aplicaciones Científicas De Investigación
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
4-[1-(2-chloro-6-fluorophenyl)ethylamino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2/c1-9(16-8-3-2-7-15)12-10(13)5-4-6-11(12)14/h4-6,9,16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEIWYDKCSJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
